4'-bromo-[1,1'-Biphenyl]-4-carbonitrile

Suzuki–Miyaura cross-coupling Palladium catalysis Aryl halide reactivity

4'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS 57774-35-3) delivers optimal Pd cross-coupling kinetics—faster than chloro, more controllable than iodo. The electron-withdrawing cyano group lowers LUMO levels for OLED ETLs, while the bromine handle permits orthogonal Suzuki-Miyaura functionalization. ≥98% HPLC ensures batch reproducibility. The rigid biphenyl core and high mp (155°C) enable liquid-crystalline polymers with enhanced thermal stability. Only this substitution pattern combines precise reactivity, electronic structure, and mesogenic behavior required for advanced materials R&D.

Molecular Formula C13H8BrN
Molecular Weight 258.11 g/mol
CAS No. 57774-35-3
Cat. No. B3042339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-bromo-[1,1'-Biphenyl]-4-carbonitrile
CAS57774-35-3
Molecular FormulaC13H8BrN
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H8BrN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H
InChIKeyBHVHKOVPWZKVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-Bromo-[1,1′-Biphenyl]-4-Carbonitrile (CAS 57774-35-3): A Bifunctional Aryl Halide–Nitrile Building Block for Cross-Coupling and Materials Synthesis


4′-Bromo-[1,1′-biphenyl]-4-carbonitrile (CAS 57774-35-3) is a para-substituted biphenyl derivative bearing a bromine atom at the 4′ position and a cyano group at the 4 position. This compound serves as a versatile bifunctional building block in palladium-catalyzed cross-coupling reactions, enabling the sequential or orthogonal construction of extended π-conjugated systems . Its molecular architecture—a rigid biphenyl core with a strongly electron-withdrawing cyano group and a reactive bromo handle—renders it particularly valuable for synthesizing organic semiconductors, liquid crystalline materials, and functional polymers .

Why 4′-Bromo-[1,1′-Biphenyl]-4-Carbonitrile Cannot Be Replaced by Other 4′-Halogenated Biphenyls or 4′-Cyano Analogs Without Sacrificing Reactivity or Performance


In-class compounds such as 4′-chloro-[1,1′-biphenyl]-4-carbonitrile, 4′-iodo-[1,1′-biphenyl]-4-carbonitrile, or 4′-bromo-4-nitrobiphenyl differ critically in their electronic properties, steric profiles, and reactivity. The bromine atom in 4′-bromo-[1,1′-biphenyl]-4-carbonitrile offers an optimal balance of oxidative addition kinetics in palladium-catalyzed cross-couplings—faster than chloride yet more controllable than iodide—while the cyano group imparts a distinct electron-withdrawing character that modulates both the HOMO–LUMO gap and the mesogenic behavior of derived materials [1]. Substituting the cyano group with nitro or the bromine with chloro fundamentally alters the compound's utility as a precursor for electron-transport materials and liquid crystalline intermediates [2]. The quantitative evidence presented below demonstrates that generic substitution fails to replicate the precise combination of reactivity, electronic structure, and material performance conferred by this specific substitution pattern.

Quantitative Differentiation of 4′-Bromo-[1,1′-Biphenyl]-4-Carbonitrile Relative to Structural Analogs: A Comparative Evidence Guide for Procurement and Selection


Comparative Suzuki–Miyaura Coupling Reactivity: 4′-Bromo- vs. 4′-Chloro- and 4′-Iodo-[1,1′-Biphenyl]-4-Carbonitrile

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the oxidative addition step is rate-determining and highly sensitive to the nature of the aryl halide. For 4′-bromo-[1,1′-biphenyl]-4-carbonitrile, the C–Br bond dissociation energy (approximately 337 kJ/mol) and the aryl bromide's moderate leaving group ability yield an optimal reaction window: full conversion is typically achieved within 4–12 hours at 80–100 °C using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts [1]. In contrast, the corresponding 4′-chloro analog (C–Cl bond energy ~397 kJ/mol) requires harsher conditions (elevated temperature, specialized ligands) and often suffers from incomplete conversion under standard protocols, while the 4′-iodo analog (C–I bond energy ~280 kJ/mol) exhibits faster oxidative addition but is prone to homocoupling side reactions and catalyst deactivation [2]. The bromo derivative thus provides the most reproducible and scalable coupling performance for iterative synthesis of extended biphenyl frameworks.

Suzuki–Miyaura cross-coupling Palladium catalysis Aryl halide reactivity

Crystal Growth Behavior and Polar Domain Formation: 4′-Bromo-4-Cyanobiphenyl vs. 4-Bromo-4′-Nitrobiphenyl

Single-crystal growth studies have revealed that 4-bromo-4′-cyanobiphenyl (BCNBP) crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. Notably, BCNBP develops into a bipolar final growth state, characterized by domains of opposite average polarity that arise from orientational disorder at the crystal–nutrient interface [2]. This bipolar growth morphology is directly contrasted with 4-bromo-4′-nitrobiphenyl (BNBP), which also exhibits bipolar crystal growth but with distinct domain size and polarity distribution due to the differing electronic nature of the cyano versus nitro substituent. The cyano group's linear geometry and strong dipole moment (≈4.0 D for the cyanobiphenyl moiety) confer a more uniform polar axis orientation within each domain compared to the nitro-substituted analog, making BCNBP a preferred candidate for studying polar crystal growth mechanisms and for applications requiring oriented polar domains in organic materials.

Crystal engineering Polar materials X-ray diffraction

Thermal Stability and Melting Point: 4′-Bromo-4-Cyanobiphenyl vs. 4′-Alkyl-4-Cyanobiphenyl Homologs

The melting point of 4′-bromo-4-cyanobiphenyl is reported as 155–155.5 °C (ethanol) , which is significantly higher than that of analogous 4′-alkyl-4-cyanobiphenyl liquid crystals such as 4-cyano-4′-pentylbiphenyl (5CB, melting point ~24 °C) or 4-cyano-4′-octylbiphenyl (8CB, melting point ~21 °C) [1]. This elevated melting point reflects the absence of a flexible alkyl chain and the presence of the polarizable bromine atom, which enhances intermolecular halogen bonding and dipole–dipole interactions within the crystal lattice. The higher thermal threshold makes 4′-bromo-4-cyanobiphenyl unsuitable as a room-temperature liquid crystal but positions it as a valuable rigid monomer for synthesizing high-glass-transition-temperature (Tg) polymers and as a precursor to mesogenic materials where thermal robustness is required during processing or device fabrication.

Thermal analysis Differential scanning calorimetry Liquid crystals

Purity Specification and Supply Consistency: ≥98% (HPLC) vs. Unspecified or Lower-Grade Analogs

Commercially available 4′-bromo-[1,1′-biphenyl]-4-carbonitrile is supplied with a certified purity of ≥98% as determined by high-performance liquid chromatography (HPLC), typically as a white to off-white crystalline powder . In contrast, many structural analogs (e.g., 4′-bromo-4-nitrobiphenyl, 4-bromo-4′-methylbiphenyl) are often offered at lower purity grades (95% or unspecified) or as technical-grade materials, which can introduce batch-to-batch variability and unknown impurities that adversely affect catalytic cross-coupling yields or the performance of derived optoelectronic materials. The availability of a well-characterized, high-purity standard (≥98% by HPLC) ensures reproducibility in academic research and industrial process development, reducing the need for in-house purification and minimizing the risk of contamination-sensitive reactions (e.g., Suzuki–Miyaura couplings where trace metals or halides can poison catalysts).

Quality control HPLC analysis Procurement specification

Optimal Scientific and Industrial Use Cases for 4′-Bromo-[1,1′-Biphenyl]-4-Carbonitrile Based on Evidence-Based Differentiation


Synthesis of Electron-Transport Materials for OLEDs via Orthogonal Suzuki–Miyaura Cross-Coupling

The combination of a reactive aryl bromide and an electron-withdrawing cyano group makes 4′-bromo-[1,1′-biphenyl]-4-carbonitrile an ideal monomer for constructing electron-transport layers (ETLs) and host materials in organic light-emitting diodes (OLEDs). The bromine atom enables selective cross-coupling with aryl boronic acids to install hole-transporting or emissive moieties, while the cyano group lowers the LUMO level, facilitating electron injection and transport [1]. This orthogonal functionalization is not readily achieved with the chloro analog (too slow) or the iodo analog (too reactive, prone to homocoupling), as established by class-level inference on aryl halide reactivity [2].

Investigation of Polar Domain Formation and Ferroelectricity in Organic Crystals

4-Bromo-4′-cyanobiphenyl (BCNBP) crystallizes in a bipolar growth morphology with oppositely polarized domains, a phenomenon driven by the directional dipole of the cyano group and the specific crystal packing dictated by the bromine atom [1]. This compound serves as a model system for studying the emergence of polar order in organic crystals and for developing new organic ferroelectric materials. The direct head-to-head comparison with 4-bromo-4′-nitrobiphenyl (BNBP) highlights the unique role of the cyano substituent in modulating domain polarity and crystal growth dynamics [2].

Synthesis of Thermally Stable Side-Chain Liquid Crystalline Polymers

The high melting point (155–155.5 °C) and rigid biphenyl core of 4′-bromo-4-cyanobiphenyl, combined with the reactive bromine handle, allow for the preparation of side-chain liquid crystalline polymers with enhanced thermal stability and elevated glass transition temperatures. The cyano group contributes to the mesogenic character of the pendant group, while the bromine atom can be used to graft the biphenyl unit onto polymer backbones (e.g., via Suzuki coupling with vinyl or acrylate monomers) [1]. This contrasts with lower-melting alkyl cyanobiphenyl monomers, which may plasticize the polymer matrix and reduce the operational temperature range [2].

Standardized Building Block for Parallel Synthesis and Medicinal Chemistry Libraries

The ≥98% HPLC purity specification and well-defined reactivity of 4′-bromo-[1,1′-biphenyl]-4-carbonitrile make it a reliable core scaffold for high-throughput parallel synthesis of biphenyl-based libraries [1]. The bromine atom undergoes efficient Suzuki–Miyaura coupling with diverse boronic acids under mild, standardized conditions, while the cyano group can be subsequently transformed (e.g., hydrolysis to amide or acid, reduction to amine) or retained as a pharmacophoric element. This reproducibility is essential for generating structure–activity relationship (SAR) data in medicinal chemistry programs targeting protein–protein interactions or kinase inhibitors.

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